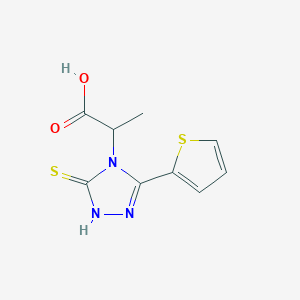

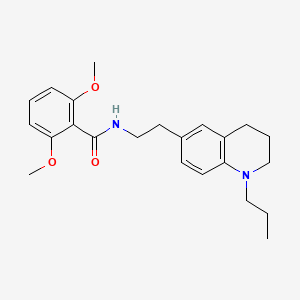

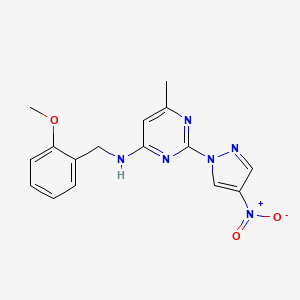

![molecular formula C19H21N5 B2706400 (E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine CAS No. 468073-97-4](/img/structure/B2706400.png)

(E)-4-methyl-N-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)piperazin-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused with a pyridine moiety . The position of nitrogen atoms in the ring structure can vary, leading to different subclasses of imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The typical chemical reactions involving imidazo[1,2-a]pyridines include condensation reactions with α-bromocarbonyl compounds and 2-aminopyridine derivatives . These reactions often require the use of catalysts and elevated temperatures .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of imidazo[1,5-a]pyridine and related heterocyclic compounds. These compounds, including those with piperazine substitutions, have been synthesized through various methods, including Mannich base formation and reactions with secondary amines. The structural elucidation of these compounds is typically achieved using techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular architecture and potential for further chemical modifications (Nowicka et al., 2015).

Antiproliferative and Antitumor Activities

Research has also focused on evaluating the antiproliferative and antitumor activities of imidazo[1,5-a]pyridine derivatives. Compounds synthesized from related chemical scaffolds have been screened against various cancer cell lines, including leukemia, breast, and lung cancer cells. These studies aim to identify novel therapeutic agents with potential efficacy against specific types of cancer. For instance, specific derivatives have shown significant activity in vitro, highlighting the therapeutic potential of this class of compounds (Nowicka et al., 2015).

Applications in Material Science

The synthesis and characterization of multicomponent crystals involving substituted organic amine molecules, including piperazine and its derivatives, have been reported. These studies focus on the construction of supramolecular architectures through hydrogen bonding and other intermolecular interactions. Such materials have potential applications in the development of molecular sensors, organic semiconductors, and other functional materials (Zong et al., 2016).

Mecanismo De Acción

The mechanism of action of imidazo[1,2-a]pyridines can vary depending on their specific bioactivity. For example, some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, which means they can interfere with the cell cycle and potentially have anticancer effects . Others have been described as calcium channel blockers, which means they can affect the movement of calcium ions in cells and potentially have effects on the cardiovascular system .

Direcciones Futuras

The future directions for research on imidazo[1,2-a]pyridines likely involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new drugs .

Propiedades

IUPAC Name |

(E)-N-(4-methylpiperazin-1-yl)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5/c1-22-11-13-23(14-12-22)20-15-17-18-9-5-6-10-24(18)19(21-17)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKSXCWUWSAR-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

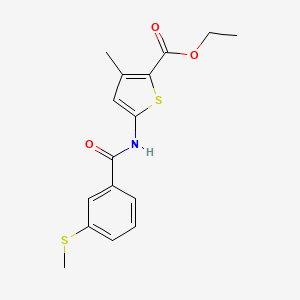

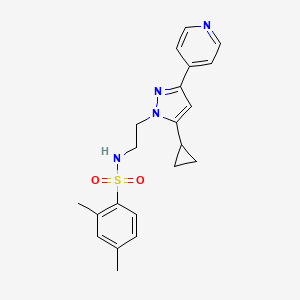

![Ethyl 4-[4-[(4-sulfamoylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2706329.png)

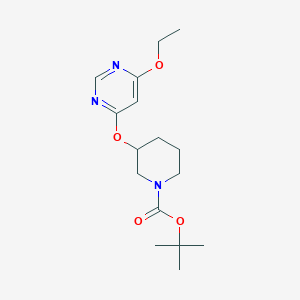

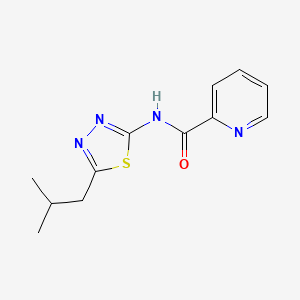

![N-(4-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2706335.png)

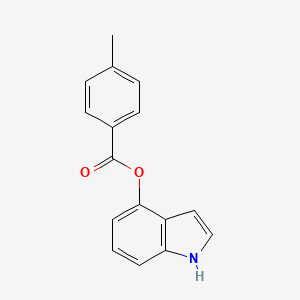

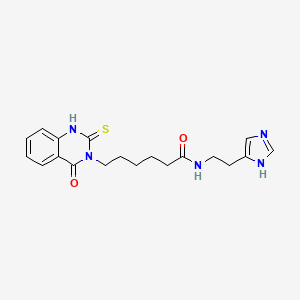

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid](/img/structure/B2706336.png)

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)